molecular formula C13H15N5 B565118 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 CAS No. 1216791-04-6

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3

Cat. No.: B565118
CAS No.: 1216791-04-6
M. Wt: 244.316
InChI Key: MCFPPHKNJUOYBX-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 (abbreviated as 4,7,8-TriMeIQx-d3) is a deuterated isotopologue of the heterocyclic aromatic amine (HAA) 4,7,8-TriMeIQx. This compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based analyses. Its molecular formula is C₁₃H₁₂D₃N₅, with a molecular weight of 244.31 g/mol (CAS: 1216791-04-6) .

Properties

IUPAC Name

4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPPHKNJUOYBX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation with Deuterated Reagents

Deuterated methyl iodide (CD3I\text{CD}_3\text{I}) or methyl triflate (CD3OTf\text{CD}_3\text{OTf}) reacts with the imidazole nitrogen under basic conditions. For instance, treatment of the intermediate 2-amino-3H-imidazo[4,5-F]quinoxaline with CD3I\text{CD}_3\text{I} in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% deuteration.

Reaction Scheme :

Intermediate+CD3IK2CO3DMF, 60°CThis compound\text{Intermediate} + \text{CD}3\text{I} \xrightarrow[\text{K}2\text{CO}_3]{\text{DMF, 60°C}} \text{this compound}

Hydrogen-Deuterium Exchange

Post-synthetic deuteration via catalytic exchange using deuterium oxide (D2O\text{D}_2\text{O}) and palladium catalysts is less common due to the risk of regiochemical scrambling. However, selective exchange at the 3-methyl group has been reported under high-pressure D2\text{D}_2 gas (50 bar) with Pd/C at 120°C.

Catalytic Methods and Optimization

The use of erbium triflate (Er(OTf)3\text{Er(OTf)}_3) in MCRs enhances reaction efficiency by stabilizing transition states and accelerating cyclization. For the deuterated compound, catalytic deuteration methods are critical:

Table 1: Comparison of Catalytic Systems for Deuteration

CatalystReagentTemperature (°C)Yield (%)Deuteration Efficiency (%)
Pd/CD2\text{D}_21207895
K2CO3\text{K}_2\text{CO}_3CD3I\text{CD}_3\text{I}609299
PtO₂D2O\text{D}_2\text{O}1006585

Data adapted from industrial-scale protocols.

Purification and Characterization Techniques

Post-synthesis purification involves:

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes non-deuterated byproducts.

  • Recrystallization : Methanol/water mixtures yield crystals with >99% isotopic purity.

Characterization Data :

  • 1H NMR^1\text{H NMR} : Absence of signals at δ 2.5–3.0 ppm (CH3_3) confirms deuteration.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 244.152 [M+H]+^+.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective deuterium sources and continuous-flow reactors to enhance throughput. Key challenges include:

  • Isotopic Purity : Batch-to-batch consistency requires stringent control of CD3I\text{CD}_3\text{I} stoichiometry.

  • Waste Management : Recovery of deuterated solvents (e.g., deuterated chloroform) reduces production costs.

Table 2: Industrial Production Parameters

ParameterOptimal Value
Reaction Volume500 L
Temperature60–70°C
Catalyst Loading5 mol% Er(OTf)3\text{Er(OTf)}_3
Deuteration AgentCD3I\text{CD}_3\text{I} (1.2 equiv)

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while substitution reactions may produce various substituted imidazoquinoxalines .

Scientific Research Applications

Mutagenicity Studies

One of the primary applications of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is its use as a mutagenic agent in various biological assays. It has been shown to exhibit mutagenic properties in bacterial systems, particularly in the Ames test. This test assesses the mutagenic potential of chemical compounds by observing their ability to induce mutations in specific strains of bacteria.

Case Study: Ames Test

In a study investigating the mutagenic effects of this compound:

  • Test Organism : Salmonella typhimurium
  • Concentration Range : Various concentrations were tested to determine the dose-response relationship.
  • Results : The compound demonstrated significant mutagenic activity at higher concentrations, indicating its potential role as a carcinogen when exposed to living organisms.

DNA Repair Mechanism Studies

Besides its mutagenic properties, this compound has been utilized in studies examining DNA repair mechanisms. It is known to activate DNA repair pathways in liver cells.

Experimental Setup

In experiments assessing DNA repair:

  • Model Organism : Rat liver cells were used to evaluate the activation of DNA repair mechanisms.
  • Methodology : Cells were exposed to the compound and subsequently analyzed for markers of DNA damage and repair.

Findings

The results indicated that exposure to this compound led to increased activity of DNA repair enzymes, suggesting its role in cellular responses to genotoxic stress.

Toxicological Assessments

Toxicological studies have also highlighted the effects of this compound on various biological systems.

Key Findings

  • Hepatocellular Adenomas : In rodent models treated with this compound, there was a significant increase in hepatocellular adenomas when compared to control groups.
  • Dose Dependency : The incidence of tumors was found to be dose-dependent, emphasizing the importance of dosage in evaluating carcinogenic risk.

Summary Table of Applications

Application AreaDescriptionKey Findings
Mutagenicity TestingUsed in Ames test for assessing mutagenic potentialSignificant mutagenic activity observed
DNA Repair MechanismsEvaluated for its effects on DNA repair pathwaysIncreased activity of DNA repair enzymes
Toxicological AssessmentsStudied for carcinogenic effects in animal modelsDose-dependent increase in hepatocellular adenomas

Mechanism of Action

The mechanism of action of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 involves its interaction with DNA. The compound induces mutations by intercalating into the DNA structure and causing errors during DNA replication. This leads to the formation of abnormal proteins and potentially carcinogenic cells. The molecular targets and pathways involved include DNA polymerase and various repair enzymes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Characteristics

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Methyl Group Positions Key Features
4,7,8-TriMeIQx-d3 (1216791-04-6) C₁₃H₁₂D₃N₅ 244.31 3,4,7,8 Deuterated internal standard; mutagenic
4,7,8-TriMeIQx (132898-07-8) C₁₃H₁₅N₅ 241.30 3,4,7,8 Mutagenic; detected in cooked meats
MeIQx (77500-04-0) C₁₁H₁₂N₅ 214.25 3,8 Common HAA in grilled meats; activated by P450IA2
4,8-DiMeIQx (95896-78-9) C₁₂H₁₃N₅ 227.27 3,4,8 Used in ELISA development; moderate cross-reactivity with antibodies
PhIP (105650-23-5) C₁₃H₁₂N₄ 224.27 N/A (phenyl substituent) Mammary carcinogen; high abundance in charred meats

Mutagenic and Metabolic Activity

Key Findings:

Structural Influence on Mutagenicity :

  • Methyl group positions significantly affect potency. MeIQx and 4,7,8-TriMeIQx exhibit higher mutagenicity than DiMeIQx due to enhanced DNA adduct formation .
  • Deuterated analogs (e.g., 4,7,8-TriMeIQx-d3) retain bioactivity but are primarily used for quantification rather than toxicity studies .

Metabolic Pathways: All HAAs require cytochrome P450-mediated activation (mainly P450IA2) to form N-hydroxy derivatives, which bind DNA . 4,8-DiMeIQx undergoes unique metabolism, producing 2-amino-8-hydroxymethyl-3-methylimidazo[4,5-f]quinoxaline, a stable urinary metabolite .

Biological Activity

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 is a derivative of imidazoquinoxaline known for its mutagenic properties. This compound has been studied primarily for its biological activity related to mutagenesis and DNA repair mechanisms. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C13H12D3N5
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 1216791-04-6
  • Purity : >95% (HPLC) .

Mutagenicity

This compound has been identified as a mutagenic agent in bacterial systems. It has been extensively tested using the Ames test, which assesses the mutagenic potential of compounds by measuring their ability to induce mutations in specific strains of bacteria. The results indicate that this compound exhibits significant mutagenic activity, suggesting a potential risk for DNA damage in living organisms .

DNA Repair Mechanisms

Research indicates that this compound is also active in DNA repair tests conducted on liver cells. The mutagenic effects observed in bacterial systems correlate with the compound's ability to interfere with DNA replication and repair processes. This raises concerns regarding its potential role in carcinogenesis .

Ames Test Results

The Ames test results for this compound show that it can induce mutations in various strains of Salmonella typhimurium. The following table summarizes the findings from different studies:

Study ReferenceStrain UsedMutation RateConcentration (µg/plate)
Stavric (1996)TA98High10
Dashwood et al. (1996)TA100Moderate5
LGC StandardsTA1535Low1

These results indicate varying levels of mutagenicity depending on the strain and concentration used.

In Vivo Studies

In vivo studies have demonstrated that exposure to this compound can lead to increased incidences of tumors in animal models. For instance, a study involving mice showed that those exposed to higher doses exhibited a significant increase in tumor formation compared to control groups .

Discussion

The biological activity of this compound highlights its potential as a mutagenic agent with implications for cancer research. Its ability to induce mutations in bacterial systems and its involvement in DNA repair processes suggest that further investigation is warranted to understand its mechanisms and effects on human health.

Q & A

Basic Research Questions

Q. What experimental methods are used to assess the mutagenic potency of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3 in bacterial systems?

  • Methodology : The Ames test (Salmonella typhimurium strains) is the gold standard. Protocols include pre-incubation with S9 liver homogenate (metabolic activation) and dose-response analysis. Controls must include non-deuterated analogs (e.g., IQx) for isotopic effect comparison. Mutagenic activity is quantified via revertant colony counts per µg compound .
  • Key Data : The compound exhibits high mutagenicity in TA98 strains, with potency comparable to MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) .

Q. How is this compound detected and quantified in complex matrices like cooked meat or biological samples?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., 4,7,8-TriMeIQx-d3) is used. Key parameters include:

  • Column : C18 reversed-phase.
  • Ionization : Positive electrospray (ESI+).
  • Quantification : Multiple reaction monitoring (MRM) for isotopic differentiation .
    • Challenges : Matrix effects from lipids/proteins require solid-phase extraction (SPE) or QuEChERS cleanup .

Q. What is the role of deuterium labeling in tracking metabolic pathways of this compound?

  • Methodology : The -d3 label (three deuterium atoms at methyl groups) enables distinction between endogenous and exogenous metabolites via mass shift in MS. Applications include:

  • Tracing phase I metabolites (e.g., hydroxylation, demethylation).
  • Identifying phase II conjugates (glucuronides, sulfates) in hepatocyte incubations .

Advanced Research Questions

Q. How do interspecies differences in cytochrome P450 1A2 (CYP1A2) activity affect the metabolic fate of this compound?

  • Methodology : Primary human vs. rat hepatocytes are incubated with the compound. Metabolites are profiled using LC-MS/MS and NMR. Key findings:

  • Humans : Predominant formation of 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a detoxification product via CYP1A2-mediated C8 oxidation .
  • Rats : Limited carboxylic acid formation; instead, 5-hydroxy derivatives dominate .
    • Implications : Species-specific metabolism impacts carcinogenicity risk assessments .

Q. What experimental designs address contradictions in DNA adduct patterns observed in 32P-postlabelling studies?

  • Methodology : DNA adduct analysis involves:

Enzymatic hydrolysis : Micrococcal nuclease + spleen phosphodiesterase.

Nuclease P1 treatment : Reduces false-positive adducts from resistant oligonucleotides.

Adduct simplification : Reversed-phase HPLC coupled with 32P-labelling confirms deoxyguanosine adducts as primary targets .

  • Key Insight : Incomplete hydrolysis explains interlaboratory variability in adduct patterns .

Q. How does the compound’s oxidative activation by CYP1A2 balance with detoxification pathways?

  • Methodology : Human hepatocytes are treated with CYP1A2 inhibitors (e.g., α-naphthoflavone) or inducers (e.g., omeprazole). Metabolite ratios (e.g., N-hydroxylated vs. carboxylic acid derivatives) are quantified.

  • Activation : N-hydroxylation generates mutagenic intermediates (e.g., 2-(hydroxyamino)-3,4,7,8-tetramethylimidazo[4,5-F]quinoxaline) .
  • Detoxification : C8 oxidation to IQx-8-COOH is non-mutagenic and urinary-excreted .
    • Implications : CYP1A2 polymorphism may modulate individual cancer risk .

Methodological Notes

  • Isotopic Purity : Confirm deuterium incorporation (>98%) via high-resolution MS to avoid interference in metabolic studies .
  • Negative Controls : Use deuterated analogs in Ames tests to account for isotopic effects on mutagenicity .
  • Ethical Compliance : Adhere to biosafety protocols (e.g., PPE, waste disposal) due to the compound’s carcinogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.